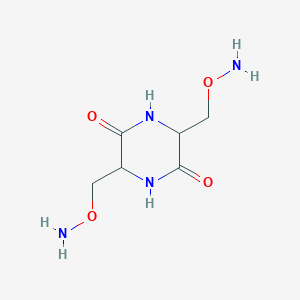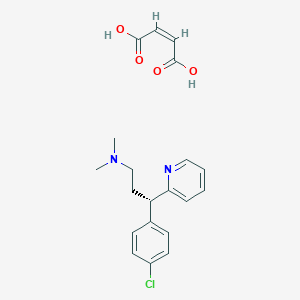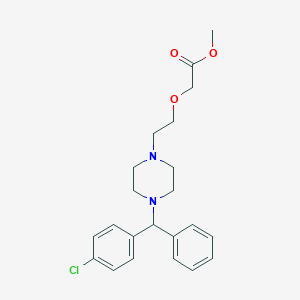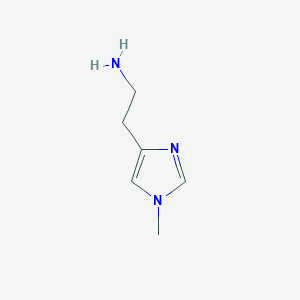![molecular formula C12H14N2O2 B192812 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 152628-03-0](/img/structure/B192812.png)
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
概要
説明
“4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid” is a synthetic intermediate and a useful compound in organic synthesis . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular formula of “4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid” is C12H14N2O2 . It has a molecular weight of 218.25200 .Physical And Chemical Properties Analysis
The compound has a density of 1.259g/cm3 . Its boiling point is 491.8ºC at 760mmHg . The compound is a solid at room temperature .科学的研究の応用
Synthetic Intermediate in Organic Chemistry
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid serves as a synthetic intermediate in organic chemistry, facilitating the creation of various complex molecules. Its structure allows for modifications that can lead to new compounds with potential applications in drug development and other areas of chemical research .
Antitumor Potential
Benzimidazole derivatives, including 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, have been synthesized and evaluated for their antitumor potential against different cell lines such as MCF-7 and CaCo-2, showing promise as therapeutic agents .
Material Science
In the field of material science, benzimidazole derivatives are used in chemosensing, crystal engineering, fluorescence applications, and corrosion science. They contribute to the development of new materials with specialized properties .
Medicinal Chemistry
Benzimidazole derivatives play a crucial role in medicinal chemistry due to their wide range of pharmacological activities. They exhibit antimicrobial, anticancer, antifungal, antileishmanial, antitubercular, antiviral, and antimalarial properties .
Dyes and Pigments
These compounds are important intermediates in the synthesis of dyes and pigments, offering a spectrum of colors for various applications in industries ranging from textiles to printing .
Agriculture
In agriculture, benzimidazole derivatives are explored for their potential use in protecting crops from pests and diseases due to their antimicrobial properties .
Electronics and Technology
The unique properties of benzimidazole derivatives make them suitable for applications in electronics and technology, such as in the design of organic semiconductors and other electronic components .
Asymmetric Catalysis
They are also employed as ligands in asymmetric catalysis, which is a key process in the production of enantiomerically pure substances used in pharmaceuticals .
Safety and Hazards
作用機序
Target of Action
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid primarily targets specific enzymes or receptors within the body. These targets are often involved in critical biochemical pathways, such as those regulating cell growth, immune response, or metabolic processes. The exact target can vary depending on the specific application of the compound, but it often includes enzymes like kinases or receptors involved in signaling pathways .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme or receptor. This binding can inhibit or activate the target, leading to changes in its activity. For example, if the target is a kinase, the compound may inhibit its activity, preventing the phosphorylation of downstream proteins and thereby altering cellular signaling pathways .
Biochemical Pathways
The affected biochemical pathways depend on the specific target of the compound. Common pathways include those involved in cell proliferation, apoptosis, and immune response. By modulating these pathways, the compound can induce changes such as reduced cell growth in cancer cells or altered immune responses in inflammatory diseases .
Pharmacokinetics
The pharmacokinetics of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized by the liver, and excreted via the kidneys. These properties influence its bioavailability and the duration of its action within the body .
Result of Action
At the molecular level, the compound’s action results in the modulation of enzyme or receptor activity, leading to changes in cellular processes. This can result in various cellular effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. These effects are beneficial in treating conditions like cancer, autoimmune diseases, and inflammatory disorders .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective at certain pH levels or temperatures. Additionally, interactions with other drugs or biomolecules can enhance or inhibit its activity .
By understanding these aspects of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, researchers can better utilize this compound in therapeutic applications and optimize its efficacy and safety.
特性
IUPAC Name |
7-methyl-2-propyl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-4-10-13-9-6-8(12(15)16)5-7(2)11(9)14-10/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAJTVCEILFDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437532 | |
| Record name | 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid | |
CAS RN |
152628-03-0 | |
| Record name | 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152628-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-methyl-2-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the ring systems in 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid?
A1: The benzene ring and the imidazole ring in 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid are nearly coplanar, with a dihedral angle of 2.47° between them. [] This near-coplanarity suggests potential conjugation between the two ring systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)



